molecular formula C6H7N5S B1418244 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 1105191-09-0

3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Cat. No. B1418244
M. Wt: 181.22 g/mol
InChI Key: CYGRXZYWTPYCEK-UHFFFAOYSA-N
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Description

“3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds containing a triazole ring fused with a pyrimidine ring . They have been widely studied due to their diverse biological activities .


Synthesis Analysis

The synthesis of triazolopyrimidines generally involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of “3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” would consist of a triazolo[4,5-d]pyrimidine core with an ethyl group at the 3-position and a thiol group at the 7-position .


Chemical Reactions Analysis

The chemical reactions of “3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” would depend on the specific conditions and reagents used. Generally, the thiol group can undergo various reactions such as oxidation, alkylation, and formation of disulfides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” would depend on its specific structure. For instance, it would likely be a solid at room temperature .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • Rearrangement Techniques : The rearrangement of thiazolopyrimidines into triazolopyrimidines through C=N bond reduction demonstrates a method for preparing structurally complex compounds, highlighting the versatility of triazolopyrimidine frameworks in synthetic chemistry (Lashmanova et al., 2019).
  • Crystal Structure Analysis : The analysis of 6-Butyl-5-(4-methoxyphenoxy)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one provides insights into the geometric and electronic structures of triazolopyrimidine derivatives, contributing to the understanding of their reactivity and potential applications (Zeng et al., 2009).

Potential Biological Activities and Applications

  • Antitumor Activity : The unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity showcases the therapeutic potential of triazolopyrimidine derivatives in oncology. This research highlights the ability of these compounds to exhibit strong antiproliferative activity against a panel of human tumor cell lines (Lauria et al., 2013).
  • Antimicrobial Activity : The synthesis and evaluation of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives for their antimicrobial activity demonstrate the potential of triazolopyrimidines as antimicrobial agents. This study showed that most of the tested compounds exhibited antimicrobial activities comparable to those of standard drugs like ampicillin and fluconazole (Mostafa et al., 2008).

Future Directions

The future directions for the study of “3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” could include further investigation of its biological activities and potential applications in medicine or other fields .

properties

IUPAC Name

3-ethyl-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-2-11-5-4(9-10-11)6(12)8-3-7-5/h3H,2H2,1H3,(H,7,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGRXZYWTPYCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=S)N=CN2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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